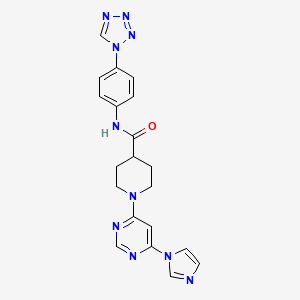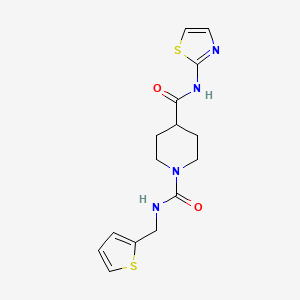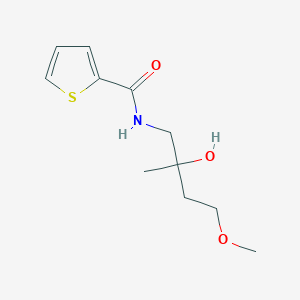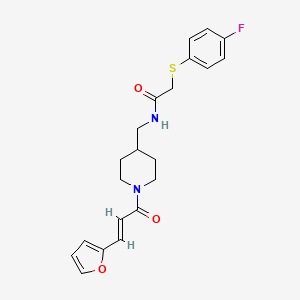![molecular formula C6H12Cl4O4P2 B2592505 1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane CAS No. 17166-85-7](/img/structure/B2592505.png)
1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane, commonly known as BCPE, is a synthetic compound that has been widely used in scientific research. This compound is a bifunctional alkylating agent and has been found to have potential applications in cancer treatment and DNA damage studies.
作用機序
BCPE works by cross-linking DNA strands, which leads to the inhibition of DNA replication and transcription. The cross-linking of DNA strands also leads to the formation of DNA adducts, which are recognized and repaired by the cellular DNA repair machinery. BCPE has been found to be more effective in inducing DNA cross-linking than other bifunctional alkylating agents such as nitrogen mustards and mitomycin C.
Biochemical and Physiological Effects
BCPE has been found to have both biochemical and physiological effects. In vitro studies have shown that BCPE induces DNA damage and inhibits DNA synthesis. In vivo studies have shown that BCPE is effective in inhibiting the growth of cancer cells and has potential applications in cancer treatment.
実験室実験の利点と制限
BCPE has several advantages for lab experiments. It has been found to be more effective in inducing DNA cross-linking than other bifunctional alkylating agents, which makes it a valuable tool in studying DNA damage and repair mechanisms. BCPE is also stable and easy to handle, which makes it a convenient tool for lab experiments. However, BCPE has some limitations, such as its toxicity and potential for mutagenicity, which require careful handling and disposal.
将来の方向性
There are several future directions for the use of BCPE in scientific research. One potential application is in the development of new cancer treatments. BCPE has been found to be effective in inhibiting the growth of cancer cells and could be used as a tool in developing new cancer treatments. Another potential application is in studying DNA damage and repair mechanisms. BCPE has been found to be more effective in inducing DNA cross-linking than other bifunctional alkylating agents, which makes it a valuable tool in studying DNA damage and repair mechanisms. Further research is needed to explore these potential applications and to better understand the mechanism of action of BCPE.
Conclusion
In conclusion, BCPE is a synthetic compound that has been widely used in scientific research. It has been found to have potential applications in cancer treatment and DNA damage studies. BCPE works by cross-linking DNA strands, which leads to the inhibition of DNA replication and transcription. BCPE has several advantages for lab experiments, such as its effectiveness in inducing DNA cross-linking and its stability. However, BCPE also has some limitations, such as its toxicity and potential for mutagenicity. Further research is needed to explore the potential applications of BCPE in scientific research.
合成法
BCPE can be synthesized through the reaction of ethylene glycol bis(chloromethyl) ether with phosphorus oxychloride in the presence of a base. The reaction yields BCPE as a colorless liquid with a molecular weight of 350.2 g/mol.
科学的研究の応用
BCPE has been widely used in scientific research due to its bifunctional alkylating properties. It has been found to be effective in inducing DNA cross-linking, which is essential in studying DNA damage and repair mechanisms. BCPE has also been used as a tool in cancer research, where it has been found to be effective in inhibiting the growth of cancer cells.
特性
IUPAC Name |
1,2-bis[bis(chloromethyl)phosphoryloxy]ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl4O4P2/c7-3-15(11,4-8)13-1-2-14-16(12,5-9)6-10/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSVZYQPBMKJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(CCl)CCl)OP(=O)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl4O4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2592426.png)




![1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2592434.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide](/img/structure/B2592435.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2592438.png)
![N'-(3-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2592440.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2592445.png)